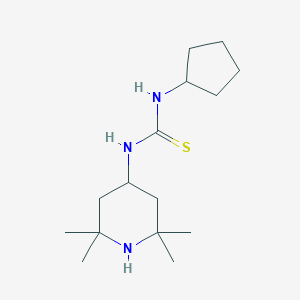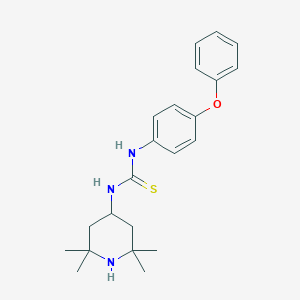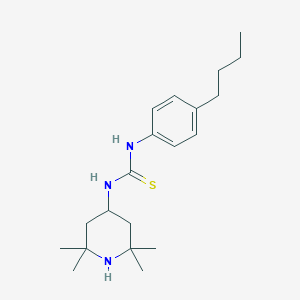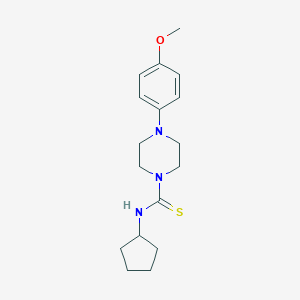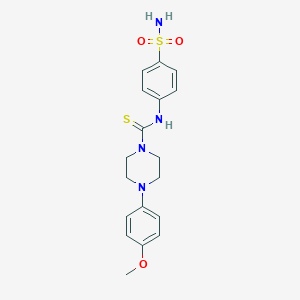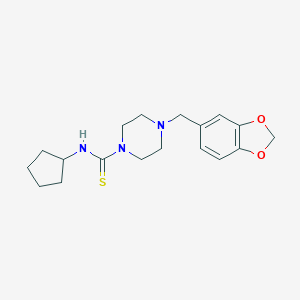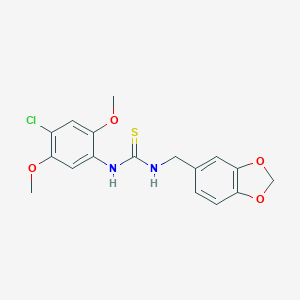
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chloro-2,5-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a benzodioxole moiety and a chlorinated dimethoxyphenyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-chloro-2,5-dimethoxyaniline in the presence of a thiourea reagent. The reaction is usually carried out under mild conditions, such as room temperature, with a suitable solvent like ethanol or methanol. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chlorophenyl)thiourea
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,5-dimethoxyphenyl)thiourea
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-methoxyphenyl)thiourea
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea is unique due to the presence of both a benzodioxole moiety and a chlorinated dimethoxyphenyl group. This combination may impart distinct chemical and biological properties compared to other thioureas.
Conclusion
N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it a valuable subject for scientific research.
Propiedades
Fórmula molecular |
C17H17ClN2O4S |
|---|---|
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chloro-2,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H17ClN2O4S/c1-21-14-7-12(15(22-2)6-11(14)18)20-17(25)19-8-10-3-4-13-16(5-10)24-9-23-13/h3-7H,8-9H2,1-2H3,(H2,19,20,25) |
Clave InChI |
VKJCXQJXRZEQIU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC3=C(C=C2)OCO3)OC)Cl |
SMILES canónico |
COC1=CC(=C(C=C1NC(=S)NCC2=CC3=C(C=C2)OCO3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B216364.png)
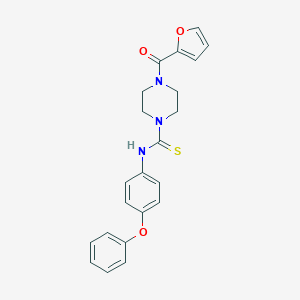
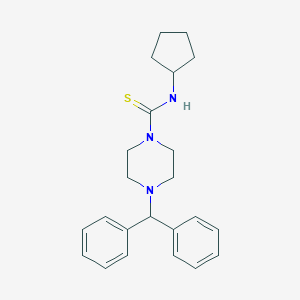
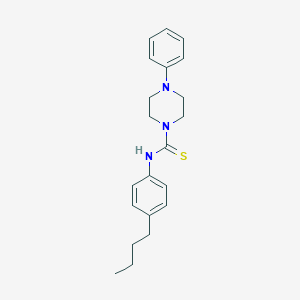
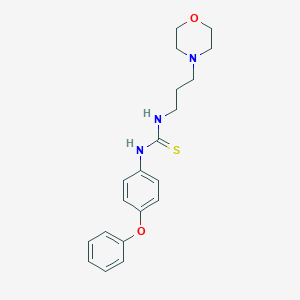
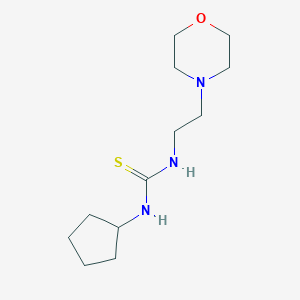
![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)
![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)
